molecular formula C20H22N2O B5221104 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole

Cat. No.: B5221104
M. Wt: 306.4 g/mol
InChI Key: XEXKMGPPJIZTQJ-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 2,3-dihydro-1H-inden-5-yloxy group and two methyl groups at positions 5 and 6. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-10-19-20(11-15(14)2)22(13-21-19)8-9-23-18-7-6-16-4-3-5-17(16)12-18/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKMGPPJIZTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole involves several steps. One common synthetic route starts with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This intermediate is then reacted with an appropriate benzimidazole derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or indene moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. Detailed studies are required to elucidate the exact molecular interactions and pathways.

Comparison with Similar Compounds

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole can be compared with other similar compounds, such as:

    2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride: This compound shares the indene moiety but differs in the core structure, which is a piperidine instead of a benzimidazole.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): This compound also contains the indene moiety but has a different functional group (ethanone) attached to it.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the benzimidazole and indene moieties, which confer distinct chemical and biological properties.

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